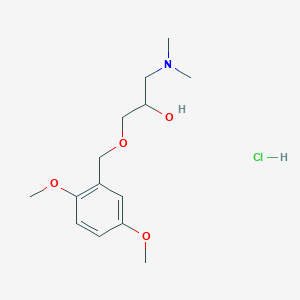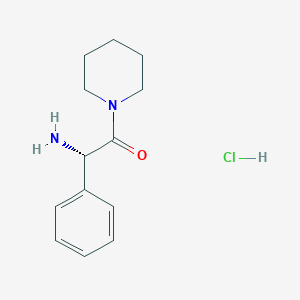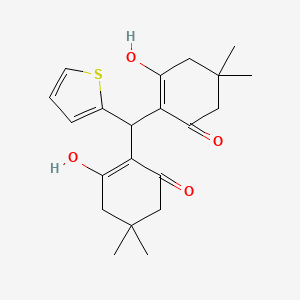
5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 2,4-difluorophenyl group is a type of aryl group, which is a functional group derived from simple aromatic rings .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, fluorinated pyridines can be synthesized using various methods . For instance, one approach involves the synthesis of fluoropyridines fused with carbo- and heterocycles .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has been conducted on the synthesis and antimicrobial activities of novel compounds, including derivatives similar to 5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine. For instance, the synthesis of some new 1,2,4-triazole derivatives has been explored, highlighting their potential antimicrobial properties. These compounds have shown good or moderate activities against various microorganisms, indicating the potential of this compound derivatives in antimicrobial research (Bektaş et al., 2007).
Anticancer Research
The development of anticancer agents is a significant area of research involving pyrazole derivatives. For example, the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents demonstrate the therapeutic potential of such compounds. These compounds exhibit a unique mechanism of tubulin inhibition, differing from that of conventional drugs, and are capable of overcoming resistance associated with multidrug resistance transporter proteins (Zhang et al., 2007).
Corrosion Inhibition
The inhibitory effects of certain pyrazole derivatives on the corrosion of metals in acidic media have been studied. Compounds similar to this compound, such as bipyrazolic type organic compounds, demonstrate efficient corrosion inhibition on pure iron surfaces. These findings suggest the application of such compounds in protecting metals from corrosion, highlighting their potential utility in industrial applications (Chetouani et al., 2005).
Energetic Materials
The synthesis and characterization of energetic materials based on pyrazole derivatives have been explored. For instance, salts of methylated 5-aminotetrazoles with energetic anions exhibit good thermal stabilities and high detonation pressures and velocities. This research underscores the potential of pyrazole-based compounds in the development of high-performance energetic materials for applications in explosives and propellants (Karaghiosoff et al., 2008).
Fluorescence Enhancement
The study of fluorescence enhancement in compounds structurally related to this compound, such as trans-4-aminostilbene derivatives, reveals the potential of these compounds in photophysical applications. The introduction of N-phenyl substitutions leads to high fluorescence quantum yields, opening avenues for their use in optical materials and fluorescence-based sensing technologies (Yang et al., 2002).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine” was not found, similar compounds like Diflunisal have been shown to inhibit prostaglandin synthesis via the arachidonic acid pathway .
Safety and Hazards
Safety data sheets provide information on the potential hazards of a compound. While a specific safety data sheet for “5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine” was not found, similar compounds like 3,5-Difluorophenol have been shown to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
5-(2,4-difluorophenyl)-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-15-10(9(13)5-14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWTXJZTVCEVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506623-91-1 |
Source


|
| Record name | 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2753672.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2753674.png)

![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2753678.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide](/img/structure/B2753680.png)
![5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2753681.png)

![N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2753684.png)
![1-[6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl]ethan-1-one](/img/structure/B2753685.png)


![2-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2753691.png)
